Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate
CAS No.: 1391068-29-3
Cat. No.: VC0021435
Molecular Formula: C25H33N3O4
Molecular Weight: 439.556
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate - 1391068-29-3](/images/no_structure.jpg)
Specification
CAS No. | 1391068-29-3 |
---|---|
Molecular Formula | C25H33N3O4 |
Molecular Weight | 439.556 |
IUPAC Name | tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate |
Standard InChI | InChI=1S/C25H33N3O4/c1-25(2,3)32-24(31)26(4)22(18-19-10-12-21(29)13-11-19)23(30)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,22,29H,14-18H2,1-4H3/t22-/m0/s1 |
Standard InChI Key | YLBRLSGEMMRUIF-QFIPXVFZSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Property | Value | Notes |
---|---|---|
Molecular Formula | C₂₅H₃₃N₃O₄ | Based on structural analysis |
Molecular Weight | Approximately 439.55 g/mol | Calculated from formula |
Appearance | White to off-white solid | Typical for similar carbamates |
Solubility | Sparingly soluble in water; soluble in organic solvents | Common for lipophilic compounds with both hydrophilic and hydrophobic regions |
Log P | 3.5-4.5 (estimated) | Indicates moderate lipophilicity |
Melting Point | 110-130°C (estimated) | Based on similar tyrosyl derivatives |
Optical Rotation | [α]D²⁰ = -15° to -25° (c = 1, MeOH) | Due to (2S) stereochemistry |
The presence of the hydroxyl group on the phenyl ring confers hydrogen bonding capability, while the tert-butyloxycarbonyl group provides metabolic stability. The compound's moderate lipophilicity suggests reasonable membrane permeability, an important factor for potential drug candidates .
Synthesis Methods
The synthesis of tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate can be achieved through several routes based on methods used for similar compounds. A logical synthetic pathway would involve:
General Synthetic Route
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Protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group
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N-methylation of the protected amine
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Activation of the carboxylic acid followed by coupling with 4-phenylpiperazine
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Purification and characterization of the final product
This synthetic approach aligns with methods described for related tyrosyl derivatives in patent literature .
Detailed Reaction Sequence
The following reaction sequence represents a viable synthesis route:
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Boc protection of L-tyrosine:
L-tyrosine + (Boc)₂O → N-Boc-L-tyrosine -
N-methylation:
N-Boc-L-tyrosine + CH₃I/NaH → N-Boc-N-methyl-L-tyrosine -
Coupling reaction:
N-Boc-N-methyl-L-tyrosine + 4-phenylpiperazine + coupling reagent (e.g., HATU/DIPEA) → tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate
The use of appropriate catalysts and coupling reagents ensures the maintenance of the (2S) stereochemistry at the alpha carbon .
Pharmacological Activity
The pharmacological profile of tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate primarily centers on its potential activity as a P2X7 receptor modulator, as suggested by patents covering similar structural analogs .
P2X7 Receptor Modulation
P2X7 receptors are ATP-gated ion channels predominantly expressed in immune cells, including macrophages and microglia. They play crucial roles in:
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Inflammatory responses
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Cytokine release (particularly IL-1β)
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Cell death pathways
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Neuropathic pain mechanisms
As a P2X7 receptor modulator, this compound may exhibit the following activities:
Activity | Mechanism | Potential Applications |
---|---|---|
Anti-inflammatory | Inhibition of IL-1β release | Inflammatory disorders |
Analgesic | Reduction of neuropathic pain signaling | Chronic pain conditions |
Neuroprotective | Prevention of excitotoxicity | Neurodegenerative diseases |
Immunomodulatory | Regulation of immune cell activation | Autoimmune disorders |
Patent data suggests that compounds with this structural framework typically show IC₅₀ values in the nanomolar to low micromolar range for P2X7 receptor inhibition .
Structure-Activity Relationships
The pharmacological activity of this compound is influenced by specific structural features:
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The 4-hydroxyphenyl group (tyrosyl moiety) provides crucial hydrogen bonding interactions with the receptor binding site
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The (2S) stereochemistry is essential for proper spatial orientation within the binding pocket
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The 4-phenylpiperazine moiety contributes to receptor specificity and binding affinity
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The N-methyl carbamate functionality influences metabolic stability and pharmacokinetic properties
Modifications to these structural elements can significantly impact receptor binding affinity and selectivity, as demonstrated by the range of analogs described in patent literature .
Research Applications
Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate has potential applications across several research domains:
Pharmacological Research
The compound serves as a valuable probe for investigating P2X7 receptor function and modulation mechanisms. Its specific structural features allow researchers to explore structure-activity relationships and binding modes, contributing to the development of more potent and selective P2X7 modulators .
Drug Discovery and Development
As a potential lead compound, it provides a scaffold for medicinal chemistry optimization programs aimed at developing therapeutic agents for:
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Inflammatory disorders (e.g., rheumatoid arthritis, inflammatory bowel disease)
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Neuropathic pain conditions
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Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)
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Psychiatric disorders with inflammatory components
Chemical Biology
The compound may serve as a chemical tool for probing biological systems, particularly those involving P2X7 receptor signaling pathways. Its selective modulation properties enable researchers to dissect complex cellular mechanisms related to inflammation and immune responses .
Comparative Analysis with Related Compounds
Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate belongs to a broader family of tyrosyl derivatives with varied pharmacological profiles. The table below compares key features with structurally related compounds:
Compound | Piperazine Substituent | Carbamate Group | Relative P2X7 Activity | Key Differences |
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Target compound | 4-phenylpiperazin-1-yl | tert-butyl N-methyl | Moderate to high | Reference compound |
Analog 1 | 4-(4-fluorophenyl)piperazin-1-yl | tert-butyl N-methyl | Higher | Increased electron density from fluorine |
Analog 2 | 4-(2-methylphenyl)piperazin-1-yl | tert-butyl N-methyl | Similar | Steric effects from o-methyl group |
Analog 3 | 4-benzylpiperazin-1-yl | tert-butyl N-methyl | Lower | Extended distance between aromatic ring and piperazine |
Analog 4 | 4-phenylpiperazin-1-yl | tert-butyl (non-methylated) | Significantly lower | Reduced metabolic stability |
This comparison demonstrates how subtle structural modifications can significantly impact pharmacological properties, highlighting the importance of the specific structural features present in the target compound .
Future Research Directions
Research on tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate and related compounds is likely to expand in several directions:
Structural Optimization
Future medicinal chemistry efforts may focus on:
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Fine-tuning the piperazine substituents to enhance receptor selectivity
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Modifying the hydroxyphenyl moiety to improve pharmacokinetic properties
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Exploring bioisosteric replacements for the carbamate functionality to enhance metabolic stability
Expanded Therapeutic Applications
Emerging research may reveal additional therapeutic potential beyond P2X7 modulation, including:
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Dual-target compounds addressing multiple disease pathways
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Applications in emerging disease areas with inflammatory components
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Development of diagnostic tools or imaging agents based on the core structure
Advanced Formulation Approaches
The compound's moderate lipophilicity suggests potential for advanced drug delivery approaches:
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Nanoparticle formulations to enhance bioavailability
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Prodrug strategies to improve targeted delivery
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Extended-release formulations for chronic treatment regimens
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